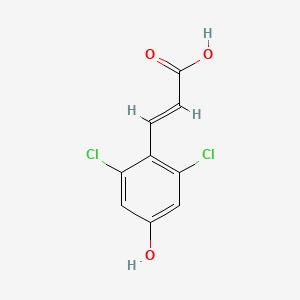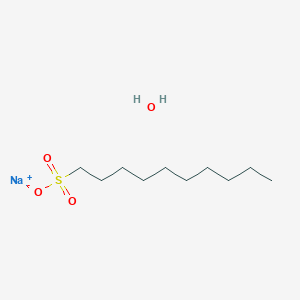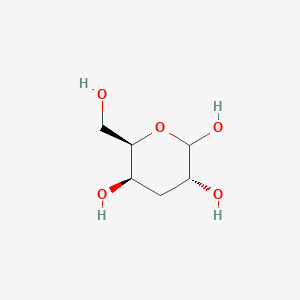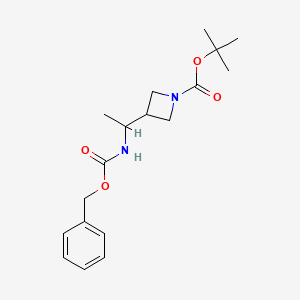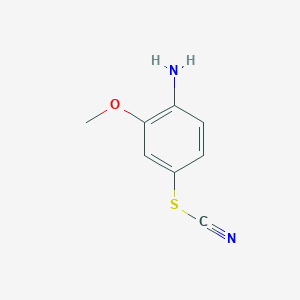
2-Methoxy-4-thiocyanatoaniline
Übersicht
Beschreibung
2-Methoxy-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities : Substituted anthocyanidins, including those with methoxy groups, exhibit higher antioxidant activities. This is potentially due to resonance and inductive effects, which may include structures related to 2-Methoxy-4-thiocyanatoaniline (H. Barcena, Peishan Chen, & Abraham Tuachi, 2015).
Synthesis Techniques : The electrochemical thiocyanation of methoxybenzene produces 1-methoxy-4-thiocyanatobenzene with high selectivity, indicating a method for synthesizing related compounds (Anna Gitkis & J. Becker, 2006).
Catalysis Research : A study demonstrated a method for synthesizing 2-hydroxyethyl thiocyanates, which could be related to the synthesis pathways involving this compound (K. Niknam, 2004).
Pharmaceutical Analysis : A compound structurally similar to this compound was used for identifying thiols in pharmaceutical formulations, indicating its potential in analytical chemistry (R. Gatti, V. Cavrini, P. Roveri, & S. Pinzauti, 1990).
Synthesis of Benzimidazole Derivatives : The reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene, which is structurally related to this compound, was studied, indicating its potential in synthesizing novel compounds (V. S. Pilyugin, Yu. E. Sapozhnikov, & G. P. Shitov, 2003).
Detoxification Studies : The detoxification of cyanide in rats involves thiocyanate, which may be related to the metabolic pathways of similar compounds (A. Smith & M. Foulkes, 1966).
Breast Cancer Therapy : The application of a thermosensitive poly(organophosphazene) hydrogel enhanced the bioavailability and antitumor activity of 2-methoxyestradiol, a compound structurally related to this compound (Jung-Kyo Cho, Ki-Yun Hong, J. Park, Han-Kwang Yang, & Soo-Chang Song, 2011).
Antibacterial Activity : Some new heterocyclic derivatives from 4-methoxy-2-nitroaniline, which is structurally similar to this compound, demonstrated promising antibacterial activity (Sabah Matrood Mezaal & S. Adnan, 2021).
Eigenschaften
IUPAC Name |
(4-amino-3-methoxyphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-4-6(12-5-9)2-3-7(8)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSEMZIAKTBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



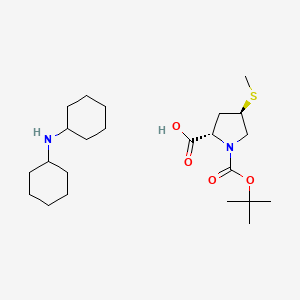

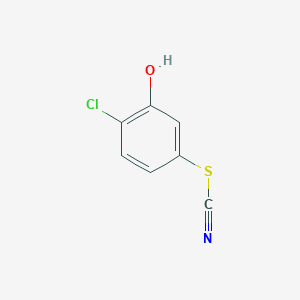

![benzyl [(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B8119713.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)
